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Introduction to Squaraine Dyes in Photovoltaics

Squaraine (SQ) dyes represent a promising class of functional chromophores for organic photovoltaic

applications due to their intense absorption in the red to near-infrared (NIR) region, high molar extinction

coefficients, and excellent photophysical stability. These dyes feature a unique donor-acceptor-donor (D-A-

D) architecture centered around an electron-deficient squaric acid core, which can be strategically modified

to tune their optoelectronic properties for specific photovoltaic applications. The versatility of squaraine dyes

has enabled their use across various solar cell platforms, including organic photovoltaics (OPVs), dye-

sensitized solar cells (DSSCs), and increasingly in perovskite solar cells (PKSCs) as hole-transporting

materials. [1] [2]

Recent advancements in squaraine-based photovoltaics have focused on extending absorption further into the

NIR region, improving charge carrier mobility, and developing multifunctional dye systems that address

challenges such as dye aggregation and charge recombination. The power conversion efficiencies (PCEs) of

squaraine-based devices have shown remarkable progress, with DSSCs achieving efficiencies up to 6.74% in

halogen-functionalized unsymmetrical squaraines and computational studies predicting potential efficiencies

approaching 30% for carefully engineered structures. These application notes provide a comprehensive
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overview of the design principles, fabrication protocols, and characterization methods essential for

optimizing squaraine-based photovoltaic devices. [3] [4]

Molecular Engineering and Design Strategies

Molecular Structure Design Principles

Symmetry Considerations: Squaraine dyes can be classified into symmetrical and unsymmetrical

architectures based on their donor unit configuration. Unsymmetrical squaraines (USQs) featuring two

different donor units have gained prominence due to their tunable energy levels and reduced

aggregation tendency. The asymmetry in these structures introduces a natural dipole moment that can

enhance charge separation and directional charge transport. [5] [3]

Donor-Acceptor Engineering: Strategic selection of donor and acceptor components significantly

influences the optoelectronic properties. Strong electron-donating groups such as indoline, pyrrole, or

carbazole derivatives paired with electron-withdrawing units like the squaric acid core or

dicyanomethylene modifications create a push-pull system that red-shifts absorption. Incorporating

extended π-systems such as acene groups (anthracene, pentacene) or heteroaromatic spacers further

extends conjugation, resulting in absorption beyond 920 nm. [4] [6]

Anchoring Group Selection: For DSSC applications, the choice of anchoring groups critically affects

electron injection efficiency and binding stability to the semiconductor surface. Cyanoacrylate (A1)

groups generally provide superior electronic coupling and electron injection capabilities compared to

phosphonate (A2) or boronic acid (A3) derivatives. Computational studies indicate that dyes with

cyanoacrylate anchors can achieve over 50% improvement in short-circuit current (Jsc) and power

conversion efficiency compared to parent squarylium dyes. [4]

Structure-Property Relationships

Table 1: Key Structure-Property Relationships in Squaraine Dye Design
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Structural Feature Photophysical Impact Device Performance Correlation

Extended π-
conjugation

Red-shifted absorption, increased
extinction coefficient

Enhanced Jsc due to broader
spectral coverage

Alkyl chain
incorporation

Reduced dye aggregation,
improved solubility

Higher Voc and fill factor from
minimized recombination

Halogen
functionalization

σ-hole enabled halogen bonding
with electrolyte

Improved dye regeneration,
enhanced Jsc and Voc

Anchoring group
modification

Varied binding strength and
electron injection efficiency

Direct impact on charge injection
kinetics and device stability

Symmetry breaking Modulated dipole moment and
crystallinity

Controlled film morphology and
charge transport

Aggregation Control Strategies: The planar structure of squaraine dyes promotes strong π-π

interactions that lead to aggregation-induced quenching or red-shifted absorption. Strategic

incorporation of steric hindrance groups such as bulky alkyl chains or asymmetric terminal

modifications can suppress unfavorable aggregation. Recent approaches have developed

multifunctional dyes with terminal alkyl chains modified with iodine or 1-methylimidazolium iodide

that simultaneously function as photosensitizers, aggregation preventers, and electrolyte

components. [7] [1]

Energy Level Alignment: Proper alignment of the highest occupied molecular orbital (HOMO) and

lowest unoccupied molecular orbital (LUMO) levels with the electron transport layer (e.g., TiO₂) and

hole transport layer is critical for efficient charge separation and transport. The HOMO level should be

positioned to enable efficient dye regeneration by the electrolyte, while the LUMO must be sufficiently

higher in energy than the conduction band of the semiconductor for spontaneous electron injection.

Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT)

are invaluable for predicting these energy alignments prior to synthesis. [4] [6]

DSSC Fabrication and Testing Protocols
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Electrode Preparation and Dye Sensitization

TiO₂ Photoanode Preparation: Begin by screen-printing a mesoporous TiO₂ layer (e.g., Ti-

nanoxide D/SP from Solaronix) onto fluorine-doped tin oxide (FTO) glass substrates using the doctor

blade technique to achieve a thickness of 8-12 μm. Gradually sinter the electrodes under a temperature

program: 125°C for 5 minutes, 325°C for 5 minutes, 375°C for 5 minutes, 450°C for 15 minutes,

and finally 500°C for 15 minutes. After cooling to room temperature, treat the TiO₂ electrodes with

TiCl₄ aqueous solution (40 mM) at 70°C for 30 minutes, followed by another sintering cycle at

500°C for 30 minutes. [7] [3]

Dye Sensitization Process: Prepare a 0.1-0.3 mM solution of squaraine dye in absolute ethanol or a

mixture of toluene and pentanol (1:1 ratio). For unsymmetrical squaraine dyes like SQI-F and SQI-Cl,

use ethanol as the solvent for optimal loading. Incorporate chenodeoxycholic acid (CDCA) as a co-

adsorbent at 3 equivalents relative to the dye concentration to minimize aggregation. Immerse the

sintered TiO₂ electrodes in the dye solution and maintain at room temperature for 12-48 hours in the

dark. Optimal dye loading for SQI-F and SQI-Cl dyes is typically achieved with 15 hours of

immersion. [3] [7]

Counter Electrode Preparation: Create the counter electrode by depositing a platinum catalyst

(e.g., Platisol T from Solaronix) on FTO glass through spin-coating or doctor blade techniques,

followed by sintering at 450°C for 15-30 minutes. Alternatively, thermally evaporate a thin

platinum layer (50-100 nm) directly onto the FTO substrate. [7]

Device Assembly and Characterization

Cell Assembly and Electrolyte Introduction: Assemble the solar cell by placing the dyed TiO₂

electrode and Pt-counter electrode face-to-face using a hot-melt surlyn spacer (25-60 μm thickness).

Seal the assembly by heating to 100-120°C under moderate pressure. Introduce the electrolyte through

pre-drilled holes in the counter electrode using vacuum backfilling. For iodine-based electrolytes, use a

standard composition of 0.05M I₂, 0.5M LiI, and 0.5M 4-tert-butylpyridine in acetonitrile.

Alternatively, iodolyte Z-100 has demonstrated excellent performance with squaraine dyes,

particularly when paired with halogen-functionalized derivatives. Seal the electrolyte filling holes with

a surlyn patch and a glass cover. [3] [7]
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Photovoltaic Characterization: Perform current density-voltage (J-V) measurements using a solar

simulator with AM 1.5G illumination (100 mW/cm²) calibrated with a reference silicon cell. Measure

the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and calculate the

power conversion efficiency (PCE). Include incident photon-to-current efficiency (IPCE)

measurements from 300-900 nm to verify the contribution of squaraine dyes to photocurrent

generation, particularly in the NIR region. For stability assessment, subject devices to continuous

illumination or thermal stress (60-85°C) while monitoring performance degradation over time. [3]

[4]

Table 2: Performance Comparison of Representative Squaraine Dyes in DSSCs

Dye
Structure

Anchoring
Group

Absorption
λmax (nm)

Jsc
(mA/cm²)

Voc
(V)

PCE
(%)

Special Features

SQI-F [3] Carboxylic

acid

641 13.67 0.694 6.74 Halogen bonding,

σ-hole enhanced
regeneration

SQI-Cl [3] Carboxylic
acid

643 12.45 0.682 5.89 Halogen bonding,
σ-hole enhanced

regeneration

Pentacene-
based SQ [4]

Cyanoacrylate

(A1)

>920 ~28.5* ~0.71* ~30.0* Computational

prediction,
panchromatic

absorption

SQ-80 [7] Carboxylic

acid

~650-700 N/R N/R 1.54* Multifunctional,

imidazolium
terminal

modification

*Values estimated from reported data; N/R = Not explicitly reported
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DSSC Fabrication Workflow

Start: FTO Glass Cleaning

TiO₂ Paste Screen Printing

Stepwise Sintering
(125°C → 500°C)

TiCl₄ Treatment (70°C, 30 min)

Dye Sensitization
(0.1-0.3 mM, 12-48 hrs)

CDCA Co-adsorbent
(3 equivalents)

Cell Assembly with
Hot-Melt Surlyn Spacer

Electrolyte Injection
(Iodolyte Z-100)

Sealing with Surlyn Patch
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J-V and IPCE Characterization

Click to download full resolution via product page

OPV Device Fabrication Protocols

Bulk Heterojunction OPV Construction

Active Layer Formulation: Design the active layer to incorporate squaraine dyes as either electron

donors or non-fullerene acceptors in a bulk heterojunction architecture. For squaraine-based systems,

optimize the donor:acceptor ratio between 1:1 and 1:4 by weight, with 1:1.5 often providing the best

performance balance. Prepare the active layer solution in chloroform or chlorobenzene with total

solid concentration of 10-20 mg/mL. For improved morphology and phase separation, add 1-3%

volume fraction of 1,8-diiodooctane (DIO) or similar solvent additives. Consider ternary or

quaternary blends incorporating multiple squaraine derivatives with complementary absorption

profiles to achieve panchromatic light harvesting. [1] [5]

Device Fabrication Procedure: Begin with patterned ITO glass substrates with sheet resistance of

10-15 Ω/sq. Clean substrates sequentially in hellmanex solution, deionized water, acetone, and

isopropanol with 15-minute sonication each, followed by UV-ozone treatment for 15-20 minutes.

Deposit the hole transport layer (e.g., PEDOT:PSS) by spin-coating at 4000-5000 rpm for 30-60

seconds to achieve 30-40 nm thickness, then anneal at 150°C for 15 minutes in air. Transfer to a

nitrogen-filled glovebox for active layer deposition. Spin-coat the squaraine-based active layer solution

at 1500-3000 rpm for 30-45 seconds to achieve 80-120 nm thickness. For thermally evaporated

devices, co-deposit squaraine dye with fullerene (C₆₀) at 1:1 to 1:2 ratio to form a 40 nm thick active

layer. [5] [1]

Electrode Deposition and Encapsulation: Deposit the electron transport layer such as BPhen

(bathophenanthroline) at 8-10 nm thickness via thermal evaporation. Follow with 8-

hydroxyquinolinato lithium (Liq) as an electron injection layer (6-8 nm). Finally, thermally

evaporate the aluminum cathode (80-100 nm) through a shadow mask to define the active area. For
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complete devices, encapsulate with glass coverslips or barrier films using UV-curable epoxy in the

glovebox to prevent oxygen and moisture degradation. [5]

Photomultiplication OPD Fabrication

Specialized Device Structure: Fabricate photomultiplication-type organic photodetectors (OPDs) by

incorporating squaraine dyes as hole traps in a poly(3-hexylthiophene) (P3HT) matrix. Use an

architecture of ITO/PEDOT:PSS/Active Layer/Al, where the active layer consists of P3HT with 2-

5% weight ratio of squaraine dye. The low concentration of squaraine ensures formation of discrete

trapping sites rather than continuous phases. [2]

Processing Conditions: Prepare the active layer solution in ortho-dichlorobenzene with total solid

concentration of 15 mg/mL. Stir the solution at 50°C for 12 hours to ensure complete dissolution.

Spin-coat the active layer at 800-1200 rpm for 60 seconds to achieve thicker films (200-300 nm) that

enhance the photomultiplication effect. Anneal the films at 80°C for 10 minutes to optimize phase

separation and trap distribution. [2]

Performance Optimization: For NIR detection applications, bias the devices at relatively high

reverse voltages (8-12 V) to enable trap-assisted tunneling and impact ionization. Under these

conditions, optimized devices with squaraine dyes absorbing at 1165 nm have demonstrated external

quantum efficiency (EQE) up to 220% at 1240 nm and specific detectivity (D*) of 10⁹ Jones in the

NIR region beyond 1100 nm. [2]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 13 Tech Support

https://www.nanoge.org/proceedings/MATSUSSpring25/678917c098a99c5c9310996f
https://pmc.ncbi.nlm.nih.gov/articles/PMC12245026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12245026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12245026/
https://www.smolecule.com/products/s3713185?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


OPV Device Architecture

Light Input

Glass Substrate

ITO Anode

Hole Transport Layer
(PEDOT:PSS)

Active Layer
(Squaraine:Fullerene Blend)

Electron Transport Layer
(BPhen)

Electron Injection Layer
(Liq)

Aluminum Cathode
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Characterization and Analytical Methods
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Optical and Electrochemical Characterization

Spectroscopic Analysis: Perform UV-Vis-NIR absorption spectroscopy in solution (ethanol,

chloroform) and thin film to determine absorption maxima, extinction coefficients, and optical band

gaps. For squaraine dyes, expect characteristic sharp absorption bands in the 600-800 nm range for

basic structures, extending to 900-1100 nm for π-extended derivatives. Measure fluorescence emission

spectra to determine Stokes shifts and evaluate potential charge transfer character. For aggregation

studies, compare solution spectra with thin-film spectra and monitor peak shifts and broadening that

indicate H- or J-aggregate formation. [4] [3]

Electrochemical Characterization: Conduct cyclic voltammetry in deaerated acetonitrile or

dimethylformamide with 0.1 M tetrabutylammonium hexafluorophosphate as supporting

electrolyte. Use a glassy carbon working electrode, platinum wire counter electrode, and Ag/Ag⁺

reference electrode. Calculate HOMO and LUMO energy levels from oxidation and reduction onsets

using the formulae: HOMO = -[E_ox + 4.8] eV and LUMO = -[E_red + 4.8] eV, where E_ox and

E_red are onset potentials versus Fc/Fc⁺. The electrochemical band gap should correlate with the

optical band gap derived from the absorption edge. [4] [3]

Computational Modeling Protocols

Quantum Chemical Calculations: Perform geometry optimization of squaraine dyes using density

functional theory (DFT) with the B3LYP functional and 6-311+G(2d,p) basis set as implemented in

Gaussian 16. Conduct excited-state calculations using time-dependent DFT (TD-DFT) with the same

functional and basis set, considering the lowest 15 singlet-singlet transitions. For more accurate charge

transfer properties, use long-range corrected functionals such as CAM-B3LYP. Calculate key

photovoltaic parameters including light harvesting efficiency (LHE), electron injection efficiency

(ΔG_inject), and driving force for dye regeneration. [4] [6]

Surface Adsorption Modeling: Model the dye-TiO₂ interface using a TiO₂ nanocluster (e.g.,

(TiO₂)₃₈) and optimize the adsorption geometry. Calculate the adsorption energy (E_ads) to evaluate

binding strength and perform projected density of states (PDOS) analysis to verify electronic

coupling between the dye's LUMO and TiO₂ conduction band. Simulate the UV-Vis spectrum of the

dye-TiO₂ complex to predict shifts upon adsorption and evaluate charge transfer characteristics. [6] [4]
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Troubleshooting and Optimization Guidelines

Addressing Low Jsc Values: If short-circuit current is lower than predicted from absorption

characteristics, first verify electron injection efficiency through transient absorption spectroscopy.

Improve injection by switching to cyanoacrylate anchoring groups or introducing additional

conjugation bridges between the dye core and anchoring group. For DSSCs, optimize the TiO₂

morphology (particle size, porosity) and consider co-sensitization with complementary dyes to

broaden spectral response. In OPVs, adjust the donor:acceptor ratio and introduce solvent additives

to optimize phase separation and charge percolation pathways. [4] [1]

Improving Voc Deficits: For low open-circuit voltage, focus on reducing charge recombination. In

DSSCs, introduce co-adsorbents like CDCA or long alkyl chains on the dye to form a barrier

between the TiO₂ surface and electrolyte. In OPVs, ensure proper energy level alignment between the

squaraine donor and acceptor material to maximize the energy offset. For both systems, verify that the

HOMO level of the donor is sufficiently separated from the redox potential of the hole transporter or

electrolyte to provide adequate driving force for regeneration while maximizing Voc. [7] [3]

Enhancing Device Stability: Address rapid performance degradation by ensuring complete dye

coverage on TiO₂ to minimize direct contact between the semiconductor and electrolyte. For

hydrophobic squaraine dyes, consider increasing dye loading time to achieve monolayer coverage.

Implement robust sealing techniques and, for iodine-based electrolytes, incorporate multifunctional

dyes with imidazolium or iodine terminal groups that can serve as electrolyte reservoirs to maintain

consistent iodine concentration over time. [7]

Conclusion and Future Perspectives

Squaraine dyes continue to demonstrate remarkable potential for advancing organic photovoltaics,

particularly through their tailorable optical properties, high extinction coefficients, and growing

versatility in device architectures. The development of unsymmetrical structures, halogen-functionalized

derivatives, and multifunctional dyes represents significant progress in addressing long-standing

challenges in charge recombination, dye aggregation, and device stability. Computational modeling has

become an indispensable tool for predicting dye properties and guiding molecular design prior to resource-

intensive synthesis. [6] [3] [4]
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Future development directions should focus on expanding NIR absorption capability beyond 1000 nm

while maintaining efficient charge generation, improving charge carrier mobility through controlled

molecular packing, and developing multi-functional dye systems that simultaneously address

photosensitization, aggregation prevention, and interface optimization. As these molecular engineering

strategies mature, squaraine-based photovoltaics are poised to make significant contributions to the

development of efficient, low-cost, and mechanically flexible solar energy conversion devices. [2] [1]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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